molecular formula C24H27BrN4O2S B2658452 2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 1185075-09-5

2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No. B2658452
CAS RN: 1185075-09-5
M. Wt: 515.47
InChI Key: FJTSTQLYBKTAHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H27BrN4O2S and its molecular weight is 515.47. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Chemistry and Compound Development

A study focused on the Leuckart Synthesis and Pharmacological Assessment of novel acetamide derivatives, including a compound with a structure closely related to the chemical . This research highlighted a multi-step reaction sequence starting from a Leuckart reaction to synthesize compounds with potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. The presence of bromo, tert-butyl, and nitro groups at specific positions was key to the activity of these compounds (P. Rani, D. Pal, R. Hegde, & S. R. Hashim, 2016).

Pharmacological Potential

Another study on Protein Tyrosine Phosphatase 1B Inhibitors synthesized derivatives of a similar chemical structure to evaluate their PTP1B inhibitory activity, which showed significant correlations with docking studies. These compounds were screened for antidiabetic activity, highlighting the potential of such compounds in therapeutic applications (A. Saxena et al., 2009).

Antioxidant Activities

Research into Nitrogen-Containing Bromophenols from marine red algae unveiled compounds with potent scavenging activity against radicals. This study underscores the antioxidant potential of bromophenol derivatives, which could be relevant for food and pharmaceutical applications as natural antioxidants (Ke-kai Li et al., 2012).

Anticancer Activities

A synthesis and evaluation study of 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one Derivatives demonstrated the preparation of a compound from a base structure and its testing against a panel of 60 cancer cell lines. This research highlights the anticancer potential of triazole derivatives, with certain compounds showing promising activity (O. Bekircan et al., 2008).

properties

IUPAC Name

2-[[2-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27BrN4O2S/c1-3-29-14-12-24(13-15-29)27-22(17-4-6-18(25)7-5-17)23(28-24)32-16-21(30)26-19-8-10-20(31-2)11-9-19/h4-11H,3,12-16H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTSTQLYBKTAHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)OC)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.